molecular formula C15H19NO B112329 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 2291-58-9

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No. B112329
CAS RN: 2291-58-9
M. Wt: 229.32 g/mol
InChI Key: BVEFCNSLJKPSEA-UHFFFAOYSA-N
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Patent
US07345056B2

Procedure details

A two-liter, 2-neck flask, an overhead stirrer and an addition funnel were used. Glutaraldehyde (100 mL, 50% aq. solution) was placed in the flask. Water (63 mL) was added. 36.5 grams of 1,3-acetonedicarboxylic acid were added. Some bubbling was observed. NaOAc (14.25 g) was added and the mixture was stirred vigorously. A solution of benzylamine hydrochloride (35.6 g) in 112 mL of water was placed in the addition funnel. Alternatively it may be advantageous to dissolve the benzylamine hydrochloride in 80 mL of water and 30 mL of 0.12 N aqueous HCl, instead of 112 mL of H2O. The amine solution was added to the reaction mixture portionwise. Foaming and bubbling was observed. A dark yellow, sticky solid formed. The reaction mixture was allowed to stir overnight. Methylene chloride (500 mL) was added, followed by K2CO3 which was added until the pH ˜8. The layers were separated and the aqueous layer was extracted with CH2Cl2 (500 mL). The combined organic layers were passed through 300 mL of basic alumina and dried over MgSO4. The solution was then passed through 1.2 L of silica gel. The silica gel was washed with 300 mL of CH2Cl2 after which the silica gel was eluted with 2000 mL of 5% MeOH in CH2Cl2. The combined organic layers were concentrated by rotary evaporation to afford 26.9 g (47% yield) of 9-benzyl-9-azabicyclo[3.3.1-]nonan-3-one as a pale yellow solid. The pale yellow solid was dissolved in THF and 4 N HCl in dioxane was added to obtain the hydrochloride salt as a white precipitate. NB. This is a modification of a procedure found in: G. Gonzalez Trigo, Anales de Quimica, 1979, 782-783.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
112 mL
Type
solvent
Reaction Step Two
Name
Quantity
63 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
36.5 g
Type
reactant
Reaction Step Five
Name
Quantity
14.25 g
Type
reactant
Reaction Step Six
Quantity
35.6 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
80 mL
Type
solvent
Reaction Step Eight
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
112 mL
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH:5]=[O:6].[CH2:8]([C:15](O)=O)[C:9](CC(O)=O)=O.CC([O-])=O.[Na+].Cl.[CH2:24]([NH2:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.C([O-])([O-])=O.[K+].[K+]>O.Cl.C(Cl)Cl>[CH2:24]([N:31]1[CH:3]2[CH2:2][CH2:1][CH2:15][CH:8]1[CH2:9][C:5](=[O:6])[CH2:4]2)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCCC=O)=O
Step Two
Name
Quantity
112 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
63 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
36.5 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Step Six
Name
Quantity
14.25 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Seven
Name
Quantity
35.6 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Nine
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Eleven
Name
Quantity
112 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Foaming and bubbling
CUSTOM
Type
CUSTOM
Details
A dark yellow, sticky solid formed
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added until the pH ˜8
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
WASH
Type
WASH
Details
The silica gel was washed with 300 mL of CH2Cl2 after which the silica gel
WASH
Type
WASH
Details
was eluted with 2000 mL of 5% MeOH in CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.9 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.